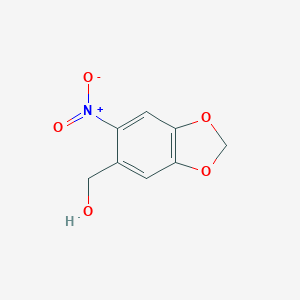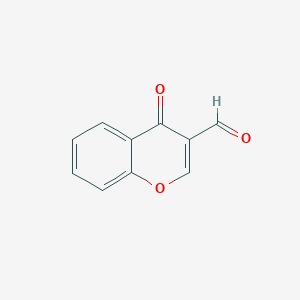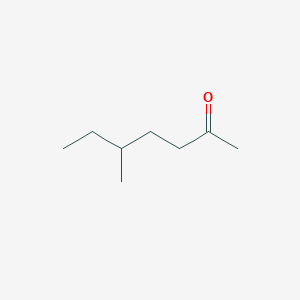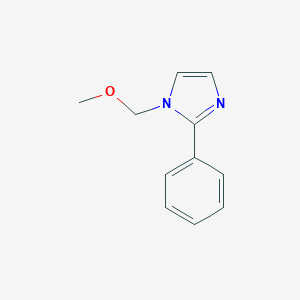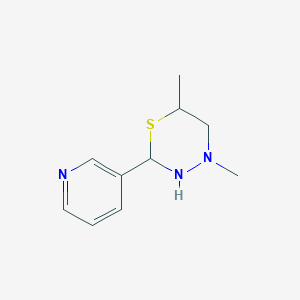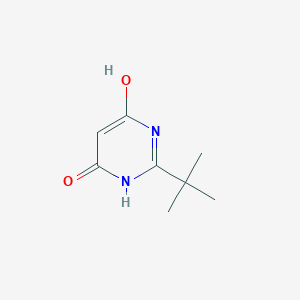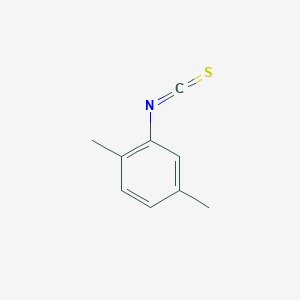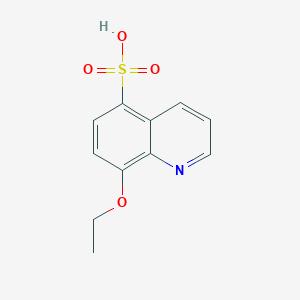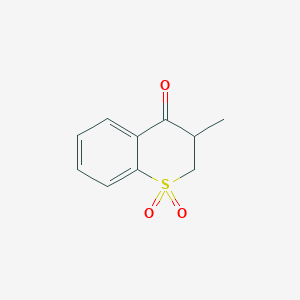
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide, also known as DMBX, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. It is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for various ailments. DMBX has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide also inhibits the activation of MAPKs, which are involved in cell proliferation and differentiation.
生化学的および生理学的効果
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been shown to have a low toxicity profile and does not cause significant adverse effects in animal studies.
実験室実験の利点と制限
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and well-established mechanism of action. However, its limited solubility in aqueous solutions and low bioavailability may pose challenges for its use in in vivo studies.
将来の方向性
Future research on 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide could focus on its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further optimization of its synthesis methods and formulation could improve its bioavailability and efficacy. The development of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide derivatives with improved pharmacological properties could also be explored. Additionally, the use of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide in combination with other drugs or therapies could be investigated for synergistic effects.
合成法
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide can be synthesized using various methods, including the reaction of coumarin with thionyl chloride and sulfur to form 4-chloro-3-methylcoumarin, which is then reacted with sodium sulfide to yield 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide. Another method involves the reaction of 3-methylcoumarin with sulfur and hydrogen peroxide, followed by treatment with sodium hydroxide. These methods have been optimized to improve the yield and purity of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide.
科学的研究の応用
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. 4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
CAS番号 |
16723-50-5 |
|---|---|
製品名 |
4H-1-Benzothiopyran-4-one, 2,3-dihydro-3-methyl-, 1,1-dioxide |
分子式 |
C10H10O3S |
分子量 |
210.25 g/mol |
IUPAC名 |
3-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3 |
InChIキー |
RYBZBWQHLZSAGB-UHFFFAOYSA-N |
SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1=O |
正規SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1=O |
同義語 |
3,4-Dihydro-3-methyl-4-oxo-2H-1-benzothiopyran 1,1-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



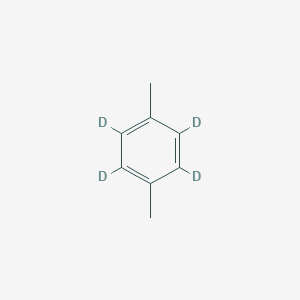
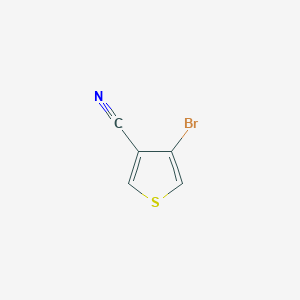
![Sodium 3-[[(dimethylamino)thioxomethyl]thio]propanesulphonate](/img/structure/B97558.png)
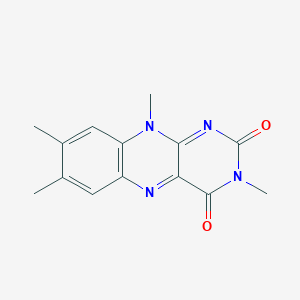
![7-Chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B97562.png)
![Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-](/img/structure/B97565.png)
